molecular formula C11H20O2 B1654785 Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- CAS No. 27392-16-1

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-

Cat. No.: B1654785
CAS No.: 27392-16-1
M. Wt: 184.27
InChI Key: FVPFFBYHXHQMCY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is a chemical compound with the molecular formula C11H20O2. It is a derivative of cyclohexanecarboxylic acid, where a tert-butyl group is attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its unique structure, which includes a six-membered cyclohexane ring and a carboxylic acid functional group, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- typically involves the alkylation of cyclohexanecarboxylic acid with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the carboxylic acid group, allowing the nucleophilic attack on the tert-butyl halide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- has diverse applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is unique due to the presence of the tert-butyl group, which significantly affects its chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPFFBYHXHQMCY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780415
Record name (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27392-16-1
Record name (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Reactant of Route 5
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Reactant of Route 6
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.